2-ethyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]butanamide
Description
2-ethyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]butanamide is a synthetic amide derivative featuring a branched ethylbutanamide chain attached to a 6-methoxy-substituted indole core. The indole moiety, a bicyclic aromatic system with a pyrrole ring fused to benzene, is substituted with a methoxy group at the 6-position, which confers unique electronic and steric properties. This compound is synthesized via DCC-mediated coupling between 2-ethylbutanoic acid and 2-(6-methoxy-1H-indol-3-yl)ethylamine, a method widely used for amide bond formation .
Properties
IUPAC Name |
2-ethyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-12(5-2)17(20)18-9-8-13-11-19-16-10-14(21-3)6-7-15(13)16/h6-7,10-12,19H,4-5,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXNAHXHHYVUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCC1=CNC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]butanamide typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Ethyl and Butanamide Groups: The ethyl and butanamide groups can be introduced through alkylation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-ethyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The methoxy group may enhance the compound’s ability to cross cell membranes and reach its targets .
Comparison with Similar Compounds
Key Structural Differences:
Indole Substitution Position :
- 6-Methoxy vs. 5-Methoxy :
- The target compound’s 6-methoxy group () contrasts with analogs like N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide (). Methoxy vs. Methyl:
- 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide () replaces the methoxy group with a methyl group, increasing hydrophobicity (higher logP) and reducing hydrogen-bond acceptor capacity.
Amide Side Chain :
- Ethylbutanamide vs. Phenylpropanamide :
- N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide () incorporates a phenylpropanamide chain, enhancing aromaticity and molecular weight (322.4 g/mol vs. 280.38 g/mol for the target compound) .
- Branched vs. Linear Chains :
- The ethylbutanamide’s branching (2-ethyl) may improve metabolic stability compared to linear analogs like N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide (), which has a shorter, unbranched chain.
Physicochemical Properties
*Estimated based on analogs in (XLogP3 = 3.5 for similar compounds).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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